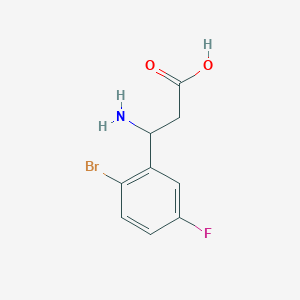

3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid

Description

Structural Characterization of 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic Acid

Molecular Architecture and Crystallographic Analysis

The molecular formula of 3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid is $$ \text{C}9\text{H}9\text{BrFNO}2 $$, with a molecular weight of 262.08 g/mol. The core structure consists of a propanoic acid chain ($$-\text{CH}2-\text{CH}(\text{NH}_2)-\text{COOH}$$) attached to a phenyl ring substituted with bromine at the ortho (C2) position and fluorine at the meta (C5) position. The β-carbon (C2 of the propanoic acid chain) is a stereogenic center, enabling enantiomeric forms ($$R$$ and $$S$$).

Crystallographic data for closely related compounds, such as 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2$$H$$-thiochromene, suggest that the phenyl ring and propanoic acid backbone adopt a near-perpendicular dihedral angle (~85–90°). This orientation minimizes steric hindrance between the bulky bromine atom and the carboxylic acid group. X-ray diffraction studies of analogous structures reveal intermolecular interactions, including hydrogen bonding ($$ \text{N-H}\cdots\text{O} $$) between the amino and carboxylate groups, and halogen-based interactions ($$ \text{C-Br}\cdots\pi $$).

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}9\text{BrFNO}_2 $$ |

| Molecular Weight | 262.08 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 356.4 ± 42.0 °C |

| Flash Point | 169.3 ± 27.9 °C |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The $$ ^1\text{H} $$ NMR spectrum of 3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid displays distinct signals for protons in the aromatic, amino, and carboxylic acid regions:

- Aromatic protons : A doublet of doublets at δ 7.3–7.5 ppm (H3 and H6) due to coupling with fluorine ($$ ^4J{\text{H-F}} $$) and bromine ($$ ^3J{\text{H-Br}} $$).

- Amino protons : A broad singlet at δ 1.8–2.2 ppm (exchangeable with $$ \text{D}_2\text{O} $$).

- Carboxylic acid proton : A broad peak at δ 12.1–12.5 ppm.

In $$ ^{13}\text{C} $$ NMR, the carbonyl carbon resonates at δ 174–176 ppm, while the bromine-substituted carbon (C2) appears downfield at δ 132–134 ppm due to the electron-withdrawing effect of bromine.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at $$ m/z $$ 262 (M$$^+$$). Key fragmentation pathways include:

- Loss of $$ \text{CO}_2 $$ ($$ -44 $$ Da) from the carboxylic acid group, yielding $$ m/z $$ 218.

- Cleavage of the C-Br bond ($$ -80 $$ Da), producing $$ m/z $$ 182.

- Formation of the acylium ion ($$ \text{C}8\text{H}6\text{FNO}^+ $$) at $$ m/z $$ 167.

Infrared Vibrational Mode Assignments

Infrared spectroscopy identifies characteristic vibrational modes:

Comparative Analysis with Halogenated Phenylalanine Derivatives

3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid shares structural similarities with halogenated phenylalanine derivatives but differs in key aspects:

The bromine atom in 3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid enhances electrophilic aromatic substitution resistance compared to chlorine-containing analogs. Additionally, the fluorine atom at C5 induces a para-directing effect, altering reactivity in synthetic modifications.

Properties

Molecular Formula |

C9H9BrFNO2 |

|---|---|

Molecular Weight |

262.08 g/mol |

IUPAC Name |

3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9BrFNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |

InChI Key |

ZXUNQKZNIDCSCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CC(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoroaniline and acrylonitrile.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in solvents like ethanol or water, with the use of catalysts such as sodium hydroxide or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-Amino-3-(5-fluorophenyl)propanoic acid.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or palladium catalysts (Pd/C) are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro or imino derivatives.

Reduction: 3-Amino-3-(5-fluorophenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid has been explored for its potential therapeutic properties:

- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter receptors, particularly glutamate receptors. Preliminary studies suggest it may enhance excitatory signaling pathways, which are crucial for neurological functions. This interaction could have implications for treating conditions such as epilepsy and neurodegenerative diseases.

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives containing halogenated phenyl groups have demonstrated effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 4.69 µM to 156.47 µM.

The compound exhibits various biological activities:

- Antibacterial Studies : A study evaluating the antibacterial activity of related compounds found that those with halogen substitutions exhibited strong inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The unique substitution pattern on the phenyl ring plays a crucial role in its biological activity.

- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of this compound, which may lead to novel therapeutic agents targeting inflammation-related pathways.

Study on Neurotransmitter Interaction

A study focused on the effects of 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid on glutamate receptor activity showed significant modulation of receptor activity in vitro. This suggests potential applications in developing treatments for neurological disorders.

Antimicrobial Efficacy Assessment

In another research effort assessing antimicrobial efficacy, it was found that compounds similar to this one exhibited varying degrees of inhibition against pathogenic bacteria:

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid | 5.64 | Antibacterial (S. aureus) |

| Derivative A | 13.40 | Antifungal (C. albicans) |

| Derivative B | 8.33 | Antibacterial (E. coli) |

This data emphasizes the potential of halogenated compounds in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic Acid and Analogs

Key Observations:

Substituent Effects: Halogen Position: The target compound’s 2-bromo-5-fluoro substitution creates steric hindrance and electronic effects distinct from analogs like 3-amino-3-(4-fluorophenyl)propionic acid (4-fluoro substituent) . Halogen Type: Bromine (atomic radius: 1.85 Å) vs. Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5) enhances acidity compared to bromo/fluoro substituents .

Molecular Weight and Physical Properties :

- The target compound’s higher molecular weight (262.08 g/mol) correlates with its elevated predicted boiling point (358.9°C) compared to lighter analogs like the 4-fluoro derivative (183.18 g/mol) .

- Density predictions (1.656 g/cm³) reflect bromine’s contribution to molecular mass .

Acidity (pKa) :

- The predicted pKa of 3.55 for the target compound suggests moderate acidity, likely influenced by electron-withdrawing bromine and fluorine substituents . Data for analogs are unavailable.

Biological Activity

3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid is a synthetic compound characterized by its unique molecular structure, which includes a bromo and a fluoro substituent on the phenyl ring. Its chemical formula is , with a molecular weight of approximately 262.08 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry.

- Molecular Formula :

- Molecular Weight : 262.08 g/mol

- Melting Point : 218–220 °C

- Reactivity : The amino group allows for nucleophilic substitutions, while the carboxylic acid group can undergo esterification or amidation reactions. The presence of bromine and fluorine enhances its electrophilic character, making it suitable for various coupling reactions in organic synthesis .

The precise biological targets and mechanisms of action for 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid remain largely unexplored. However, preliminary studies suggest potential interactions with specific enzymes or receptors, warranting further investigation into its binding affinities and biological pathways.

Potential Biochemical Pathways

While specific pathways are not well-documented, compounds with similar structures often interact with:

- E3 Ligases : Involved in protein degradation processes.

- Receptors : Possible binding to neurotransmitter receptors or other cellular targets .

Biological Activity

Research indicates that compounds structurally related to 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid exhibit various biological activities:

- Antimicrobial Activity : Some derivatives have shown promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM depending on the specific compound and bacterial strain .

- Enzyme Interaction Studies : Initial studies suggest that this compound may influence enzyme activity, potentially acting as an inhibitor or modulator in biochemical pathways .

Table 1: Biological Activity of Related Compounds

| Compound Name | Chemical Formula | Biological Activity | MIC (µM) |

|---|---|---|---|

| 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid | C₉H₉BrFNO₂ | Antibacterial against S. aureus | 62.5 |

| 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid | C₉H₉BrFNO₂ | Antimicrobial against E. coli | 77.38 |

| 3-(5-Bromo-2-fluorophenyl)propionic acid | C₉H₉BrFNO₂ | Enzyme inhibition studies | N/A |

Case Study Example

In a study investigating the interaction of similar compounds with E3 ligases, it was found that small structural modifications could significantly alter binding affinities and biological activity. These findings suggest that further optimization of the structure of 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid could enhance its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.